molecular formula C8H6F2O2S B1301282 2-(Difluoromethylthio)benzoic acid CAS No. 79676-56-5

2-(Difluoromethylthio)benzoic acid

Cat. No. B1301282
CAS RN: 79676-56-5
M. Wt: 204.2 g/mol
InChI Key: JJFFRJTXRATUEE-UHFFFAOYSA-N
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Description

2-(Difluoromethylthio)benzoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 2-(2-thiophenecarboxy)benzoic acid , 2-(trifluoromethylsulfonyloxy)pyridine , 2,6-bis(trifluoromethyl)benzoic acid , and 2-(methylthio)benzoic acid are mentioned. These compounds share a common benzoic acid moiety but differ in their substituents, which can significantly affect their chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves various reagents and conditions. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) is synthesized from the sodium salt of 2-pyridinol and trifluoromethylsulfonyl chloride in dioxane . This reagent is then used for ketone synthesis from carboxylic acids and aromatic hydrocarbons, indicating a potential pathway for the synthesis of difluoromethylthio-substituted compounds through similar dehydration reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using different techniques. For example, the structure of 2,6-bis(trifluoromethyl)benzoic acid was analyzed using vibrational spectral analysis and DFT calculations . Similarly, the structure of 2-(methylthio)benzoic acid was determined through powder X-ray diffraction and DFT studies . These analyses provide insights into the geometry, vibrational modes, and electronic properties of the molecules, which are essential for understanding the behavior of 2-(difluoromethylthio)benzoic acid.

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from their chemical reactions. For instance, the TFOP reagent is capable of intermolecular dehydration to form benzophenones , suggesting that difluoromethylthio-substituted benzoic acids might undergo similar reactions under appropriate conditions. The DFT calculations of related compounds also provide information on the possible sites for electrophilic and nucleophilic attacks, which is valuable for predicting the reactivity of 2-(difluoromethylthio)benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structure. The vibrational spectral analysis and DFT calculations reveal the chemical activity and stability of the molecules . The intermolecular interactions, such as hydrogen bonding, play a crucial role in the formation of supramolecular assemblies and affect the physical properties like melting points and solubility . These studies are essential for understanding the properties of 2-(difluoromethylthio)benzoic acid, which are likely influenced by the difluoromethylthio substituent.

Scientific Research Applications

  • Materials Research and Pharmaceutical Applications

    • Field : Materials Science
    • Application Summary : Benzoic acid (BA) derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed .
    • Methods of Application : The study involves density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .
    • Results : The study found that the introduction of another functional group and its position systematically influence the physical and chemical properties in the substituted BA systems .
  • Corrosion Inhibitors

    • Field : Chemistry
    • Application Summary : Benzoic acid derivatives have been studied as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
    • Methods of Application : The study used weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
    • Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .
  • Late-stage Difluoromethylation

    • Field : Chemistry
    • Application Summary : The field of research has benefited from the invention of multiple difluoromethylation reagents . This process is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .
    • Methods of Application : The study involves the use of multiple difluoromethylation reagents .
    • Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
  • Synthesis of 2,3-Disubstituted Thiazolidin-4-Ones and Hexahydroquinolines

    • Field : Organic Chemistry
    • Application Summary : A new urea–benzoic acid functionalized magnetic nanoparticle has been synthesized and applied for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines .
    • Methods of Application : The study involves the synthesis and application of a new urea–benzoic acid .
    • Results : The study resulted in the successful synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines .
  • Synthesis of 2,3-Disubstituted Thiazolidin-4-Ones and Hexahydroquinolines

    • Field : Organic Chemistry
    • Application Summary : A new urea–benzoic acid functionalized magnetic nanoparticle has been synthesized and applied for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines .
    • Methods of Application : The study involves the synthesis and application of a new urea–benzoic acid .
    • Results : The study resulted in the successful synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines .
  • Late-stage Difluoromethylation

    • Field : Chemistry
    • Application Summary : The field of research has benefited from the invention of multiple difluoromethylation reagents . This process is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .
    • Methods of Application : The study involves the use of multiple difluoromethylation reagents .
    • Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Safety And Hazards

The safety data sheet for 2-(Difluoromethylthio)benzoic acid suggests that it may cause skin irritation and serious eye damage . It is advised to avoid breathing dust, raising dust, and contact with skin and eyes .

Future Directions

The field of difluoromethylation, which includes compounds like 2-(Difluoromethylthio)benzoic acid, has seen recent advances and is of considerable interest . Fluoro-substituted compounds are considered to be environmentally acceptable alternatives to chlorinated compounds, which makes them particularly relevant .

properties

IUPAC Name

2-(difluoromethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2S/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFFRJTXRATUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365800
Record name 2-(Difluoromethylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethylthio)benzoic acid

CAS RN

79676-56-5
Record name 2-(Difluoromethylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethylthio)benzoic acid
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